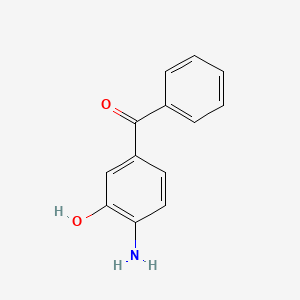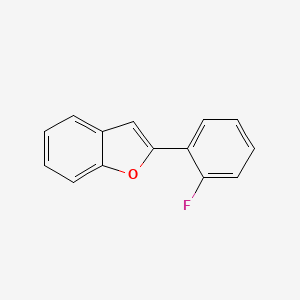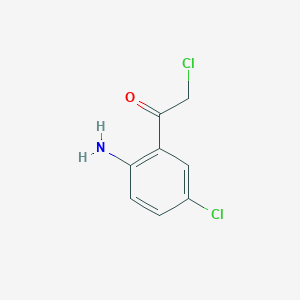![molecular formula C18H28P2 B8786768 Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-](/img/structure/B8786768.png)
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-: is a chiral phospholane ligand used in asymmetric synthesis. It is a member of the DuPhos family, which are organophosphorus compounds developed by M.J. Burk in 1991 . These ligands are known for their high enantioselectivity and efficiency in catalytic processes, particularly in asymmetric hydrogenation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is synthesized from the corresponding chiral diol through conversion to the cyclic sulfate, followed by reaction with lithiated phenylbisphosphine . The process involves the following steps:
Conversion of Chiral Diol to Cyclic Sulfate: The chiral diol is treated with a sulfating agent to form the cyclic sulfate.
Reaction with Lithiated Phenylbisphosphine: The cyclic sulfate is then reacted with lithiated phenylbisphosphine to yield Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]-.
Industrial Production Methods: The industrial production of Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- involves scaling up the laboratory synthesis process. The key steps include:
Large-Scale Sulfation: The chiral diol is sulfated on a large scale using industrial-grade sulfating agents.
Bulk Reaction with Lithiated Phenylbisphosphine: The cyclic sulfate is reacted with lithiated phenylbisphosphine in large reactors to produce Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- undergoes various types of reactions, including:
Asymmetric Hydrogenation: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is highly effective in asymmetric hydrogenation reactions, particularly in the reduction of prochiral enamides.
Reductive Amination: It is also used in catalytic reductive amination processes.
Common Reagents and Conditions:
Hydrogenation Reactions: Typically involve the use of hydrogen gas and a metal catalyst such as rhodium or nickel.
Reductive Amination: Involves the use of hydrogen gas, a metal catalyst, and an amine source.
Major Products:
Asymmetric Hydrogenation: Produces enantioselective hydrogenated products such as α-1-arylethylamines.
Reductive Amination: Yields chiral amines with high enantioselectivity.
Applications De Recherche Scientifique
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- exerts its effects involves the formation of a chiral metal complex. The key steps include:
Ligand Coordination: Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- coordinates to a metal center, forming a chiral metal complex.
Activation of Substrate: The chiral metal complex activates the substrate, facilitating the catalytic reaction.
Enantioselective Transformation: The chiral environment of the metal complex induces enantioselective transformation of the substrate, leading to the formation of chiral products.
Comparaison Avec Des Composés Similaires
Phospholane, 1,1'-(1,2-phenylene)bis[2,5-dimethyl-,[2R-[1(2'R*,5'R*),2a,5b]]- is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds:
Propriétés
Formule moléculaire |
C18H28P2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane |
InChI |
InChI=1S/C18H28P2/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4/h5-8,13-16H,9-12H2,1-4H3 |
Clé InChI |
AJNZWRKTWQLAJK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8786685.png)




![N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B8786741.png)








